1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring substituted with a difluorophenyl group and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles under controlled conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via nucleophilic substitution reactions using difluorobenzene derivatives.
Attachment of the Prop-2-en-1-one Moiety: The final step involves the condensation of the diazepane derivative with an appropriate aldehyde or ketone to form the prop-2-en-1-one moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, leading to the formation of various substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecular structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical interactions, leading to its observed biological effects .
Comparison with Similar Compounds
1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound also contains a difluorophenyl group and a prop-2-en-1-one moiety but differs in the substitution pattern and the presence of a fluorophenyl group.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities and can be compared based on their structural and functional similarities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diazepane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3,4-difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O/c1-2-14(19)18-7-3-6-17(8-9-18)11-4-5-12(15)13(16)10-11/h2,4-5,10H,1,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZUSEGBBPTKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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